2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid
Description
Properties
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-8-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-8-7-13(2,3)14-11-9(8)5-4-6-10(11)12(15)16/h4-7,14H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJWPMCWXLNOMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC=C2C(=O)O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid typically involves the condensation of aniline with acetone in the presence of acidic catalysts. One common method employs metal-modified 12-tungstophosphoric acid supported on γ-Al2O3 as a catalyst. The reaction is carried out under microwave-assisted hydrothermal conditions, which enhances the efficiency and yield of the product .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using similar catalytic processes. The use of heterogeneous catalysts, such as Zn2±, Sn2±, and Cu2±exchanged tungstophosphoric acid, allows for the efficient conversion of aniline and acetone to the desired product. These catalysts are preferred due to their high activity, selectivity, and ease of recovery .
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which have applications in pharmaceuticals, agrochemicals, and materials science .
Scientific Research Applications
Antioxidant Properties
One of the primary applications of 2,2,4-trimethyl-1,2-dihydroquinoline derivatives is their use as antioxidants. Research has shown that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline exhibit strong antioxidant activity, which can mitigate oxidative stress in biological systems. For instance, a study demonstrated that this compound significantly reduced markers of oxidative stress and inflammation in rats with acetaminophen-induced liver injury by normalizing antioxidant enzyme function and decreasing pro-inflammatory cytokine levels .
Hepatoprotective Effects
The hepatoprotective potential of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline has been extensively studied. In animal models, it has been shown to alleviate liver damage by regulating redox homeostasis and inhibiting apoptosis pathways . This compound's ability to improve liver function markers suggests its potential for therapeutic use in conditions associated with oxidative stress and liver injury.
Eco-Friendly Additives in Rubber Manufacturing
Research into eco-friendly derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline has identified its application as an antioxidant in rubber tires. These derivatives are designed to enhance antioxidant activity while minimizing environmental toxicity associated with traditional tire additives. A study developed several hydroxylated derivatives that exhibited increased antioxidant properties compared to the parent compound . The findings indicate a pathway for creating greener alternatives in tire manufacturing.
Anticancer Activity
The anticancer properties of compounds derived from 2,2,4-trimethyl-1,2-dihydroquinoline have been explored through various studies. For example, derivatives were tested against multiple cancer cell lines and showed significant antiproliferative effects. The incorporation of the quinoline moiety into synthetic compounds has been linked to enhanced biological activity against cancers such as cervical carcinoma and colorectal adenocarcinoma . This suggests a promising avenue for developing new chemotherapeutic agents.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline in models of Parkinson's disease. The compound was shown to improve motor coordination and reduce oxidative stress markers in the brain . Its ability to penetrate the blood-brain barrier enhances its potential as a therapeutic agent for neurodegenerative diseases.
Data Tables
Case Studies
- Hepatoprotective Study : In a controlled experiment involving rats treated with acetaminophen, administration of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline resulted in improved hepatic function markers and reduced histopathological alterations associated with liver damage .
- Tire Additive Development : A comprehensive study designed multiple hydroxylated derivatives of 2,2,4-trimethyl-1,2-dihydroquinoline for use as tire antioxidants. The derivatives showed improved antioxidant properties while demonstrating reduced toxicity risks compared to conventional additives .
- Neuroprotective Efficacy : Research investigating the effects of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline on Parkinson's disease models revealed significant improvements in motor function and reductions in neuroinflammation markers .
Mechanism of Action
The mechanism of action of 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways. As an antioxidant, it scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
Key Structural Variations
6-Substituted Derivatives 6-R-2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic Acids: Medvedeva et al. (2017) synthesized analogs with substituents (R = H, Cl, Br) at position 4. These modifications influence electronic properties and steric hindrance, impacting binding to biological targets. 6-R-4-R’-2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline-8-carboxylic Acids: Additional substituents (R’) on the tetrahydro ring increase ring saturation, altering conformational flexibility and metabolic stability .
Heteroatom Incorporation 2,4-Dimethyl-2,3-dihydrothieno[3,2-c]quinoline-8-carboxylic Acid (CAS: 364338-44-3): Replacement of a benzene ring with a thiophene moiety introduces sulfur, enhancing π-stacking interactions and altering redox properties. This derivative shows promise in materials science due to its electronic characteristics .
Functional Group Modifications
Carboxylic Acid vs. Ketone 4,4,7-Trimethyl-1,3-dihydroquinolin-2-one (CAS: 133999-05-0): Replacing the carboxylic acid with a ketone eliminates acidic protons, reducing water solubility but increasing membrane permeability. Such derivatives are often explored as kinase inhibitors .
Hydroxyl and Oxo Groups 3-Hydroxy-8-carboxy-1,2-dihydroquinolin-2-one (Compound 9 in ): Isolated from Capparis spinosa, this natural product features a hydroxyl group at position 3 and a ketone at position 2. These groups confer antioxidant and anti-inflammatory activities distinct from the trimethylated analog .
Fluorinated Derivatives 8-Fluoro-1,2,3,4-tetrahydroquinoline-3-carboxylic Acid (CAS: 1367934-86-8): Fluorine substitution enhances metabolic stability and bioavailability. Such compounds are prioritized in antibiotic development (e.g., quinolone derivatives) .
Table 1: Comparative Data for Select Compounds
Biological Activity
2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid (TMQCA) is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article explores the biological activity of TMQCA, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
TMQCA is characterized by a quinoline ring structure with a carboxylic acid functional group. Its molecular formula is with a molecular weight of 245.32 g/mol. The presence of the carboxylic acid group enhances its solubility and reactivity, making it a candidate for various biological applications.
The biological activity of TMQCA is attributed to its ability to interact with specific molecular targets within biological systems. It acts as an electrophilic agent, reacting with nucleophilic sites in proteins and other biomolecules. This interaction can lead to the modulation of enzyme activity and signaling pathways, contributing to its observed biological effects.
Key Mechanisms Include:
- Antioxidant Activity : TMQCA exhibits significant antioxidant properties, which help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various experimental models.
- Antimicrobial Properties : TMQCA demonstrates activity against a range of bacterial and fungal pathogens.
Antioxidant Activity
Research indicates that TMQCA can effectively reduce oxidative stress markers in vivo. For instance, studies have shown that it decreases levels of lipid peroxidation and protein oxidation products in animal models subjected to oxidative stress conditions .
Anti-inflammatory Properties
TMQCA has been investigated for its anti-inflammatory effects in models of acute liver injury. It significantly reduced the expression of pro-inflammatory cytokines and improved liver function markers in rats treated with acetaminophen . This suggests its potential as a hepatoprotective agent.
Antimicrobial Activity
TMQCA has demonstrated antimicrobial properties against various pathogens. In silico studies have identified it as a promising candidate for developing new antibiotics against multidrug-resistant strains . Its effectiveness was particularly noted against Candida albicans and certain Gram-positive bacteria.
Study on Parkinson's Disease
A study involving 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline (a derivative of TMQCA) showed that it alleviated motor coordination deficits in a rat model of Parkinson's disease. The compound reduced oxidative stress markers and improved histopathological outcomes . This highlights the potential therapeutic applications of TMQCA derivatives in neurodegenerative diseases.
Hepatoprotective Effects
In another study focusing on liver injury induced by acetaminophen, TMQCA was found to normalize antioxidant enzyme functions and reduce apoptosis markers. The results indicated that TMQCA could serve as an effective hepatoprotective agent by mitigating oxidative damage .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| 6-Hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline | Structure | Antioxidant, hepatoprotective |
| 6-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline | Structure | Antimicrobial |
| Ethoxyquin (6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline) | Structure | Antitoxic properties |
Q & A
Q. What synthetic routes are recommended for 2,2,4-Trimethyl-1,2-dihydroquinoline-8-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via PPA (polyphosphoric acid)-catalyzed thermal lactamization of 8-amino-7-substituted-1,4-dihydroquinoline-3-carboxylic acid derivatives. Precursors such as 8-nitro-7-substituted analogs are reduced to generate intermediates, followed by cyclization under controlled temperature (120–140°C) to avoid decomposition . For derivatives, the Doebner reaction involving condensation of aniline derivatives with pyruvic acid has been used, with yields optimized by adjusting solvent polarity (e.g., ethanol vs. DMF) and reaction time . Key factors include:
- Catalyst choice : PPA enhances cyclization efficiency.
- Temperature : Excess heat may lead to byproducts like decarboxylated analogs.
- Purification : Recrystallization in ethanol/water mixtures improves purity.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C-NMR : Confirm substituent positions (e.g., methyl groups at C2, C4) and dihydroquinoline backbone integrity.
- HRMS : Verify molecular weight (expected: ~245.3 g/mol for C₁₃H₁₅NO₂).
- HPLC : Assess purity (>95% recommended for biological assays) using C18 columns with acetonitrile/water gradients .
- Cross-reference : Compare melting points and IR spectra with NIST Standard Reference Data for quinolinecarboxylic acids .
Q. What handling and storage conditions ensure stability?
- Methodological Answer :
- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks .
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Moisture-sensitive; silica gel desiccants prevent hydrolysis of the carboxylic acid group .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological activity of derivatives?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to model interactions with biological targets (e.g., bacterial topoisomerases). For example, 4-(1-adamantyl)quinoline-2-carboxylic acid derivatives showed antitubercular activity via enzyme inhibition .
- QSAR models : Correlate substituent electronegativity (e.g., trifluoromethyl at C8) with antibacterial MIC values .
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior and stability under physiological conditions .
Q. How to resolve contradictions in reported biological activities of analogs?
- Methodological Answer : Contradictions often arise from:
- Assay variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) for MIC determination.
- Purity : Impurities >5% can skew results; validate via HPLC before testing .
- Structural nuances : Minor modifications (e.g., methyl vs. ethyl at C2) drastically alter solubility and membrane permeability. Compare data across studies using cheminformatics tools like PubChem BioAssay .
Q. How do modifications at the 8-carboxylic acid position affect properties and bioactivity?
- Methodological Answer :
- Esterification/amidation : Converting the carboxylic acid to esters (e.g., ethyl ester) enhances lipophilicity, improving CNS penetration. Amides with morpholine groups increase solubility and antibacterial potency .
- Metal chelation : The carboxylate group can coordinate metal ions (e.g., Cu²⁺), influencing antioxidant or pro-oxidant effects. Test via UV-Vis spectroscopy and cyclic voltammetry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
